

(3S)-1-methyl-3-piperidinemethanol chemical structure

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Compound of Interest

Compound Name: 3-Piperidinemethanol, 1-methyl-,
(3S)-

Cat. No.: B2959969

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An In-depth Technical Guide to (3S)-1-methyl-3-piperidinemethanol: A Chiral Building Block for Modern Drug Discovery

Introduction

(3S)-1-methyl-3-piperidinemethanol is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a substituted piperidine, it belongs to a class of saturated nitrogen-containing heterocycles that are among the most prevalent scaffolds in marketed drugs. The specific (3S) stereochemistry, combined with the primary alcohol and tertiary amine functional groups, makes it a versatile and valuable chiral building block for synthesizing complex molecular architectures with specific biological activities. Its structural rigidity and defined three-dimensional orientation are critical for achieving precise interactions with biological targets such as enzymes and receptors.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of (3S)-1-methyl-3-piperidinemethanol. It delves into its structural and physicochemical properties, outlines robust methodologies for its stereocontrolled synthesis, explores its applications as a key intermediate in drug discovery, and details essential protocols for its analytical characterization and quality control. The content is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this important chemical entity.

Section 1: Physicochemical Properties and Structural Elucidation

The fundamental characteristics of (3S)-1-methyl-3-piperidinemethanol define its behavior in chemical and biological systems. Its identity is established by a unique combination of molecular formula, weight, and stereochemistry.

Core Chemical Identity

The molecule consists of a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at the chiral center, C-3, in the (S) configuration.

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```

Physicochemical Data

Quantitative data for (3S)-1-methyl-3-piperidinemethanol and its corresponding racemate are summarized below. It is common for specific stereoisomer data to be less reported than for the racemic mixture; where racemate data is provided from authoritative sources like the NIST Chemistry WebBook, it serves as a reliable estimate.[\[1\]](#)

Property	Value	Source(s)
IUPAC Name	[(3S)-1-Methylpiperidin-3-yl]methanol	[2]
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[1]
CAS Number	205194-35-0	CymitQuimica
Appearance	Liquid	CymitQuimica
Canonical SMILES	CN1CCC--INVALID-LINK--CO	PubChem
InChI Key	UGXQXVDTGJCQHR- SSDOTTWSA-N	PubChem
Monoisotopic Mass	129.115364103 Da	PubChem
Boiling Point	Not specified for (3S)-isomer	-
Density	Not specified for (3S)-isomer	-

Section 2: Synthesis and Stereocontrol

The synthesis of enantiomerically pure (3S)-1-methyl-3-piperidinemethanol is critical for its use in pharmaceutical development. The primary challenge lies in establishing the stereocenter at the C-3 position. Modern synthetic strategies have moved away from classical resolution towards more efficient asymmetric methods, such as biocatalysis and the use of chiral pool starting materials.[\[3\]](#)[\[4\]](#)

Recommended Synthetic Workflow: Biocatalytic Approach

A highly effective and scalable approach involves the asymmetric reduction of an N-protected 3-piperidone precursor using a ketoreductase (KRED) enzyme. This method offers excellent enantioselectivity and operates under mild, environmentally benign conditions.[\[3\]](#) The N-Boc protecting group is ideal for directing the synthesis and can be readily manipulated in subsequent steps.

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Detailed Experimental Protocol

This protocol is synthesized from established methodologies for asymmetric ketone reduction and N-alkylation of piperidines.[\[3\]](#)

Part A: Asymmetric Reduction of N-Boc-3-piperidone

- **Reactor Setup:** To a temperature-controlled reactor vessel, add a phosphate buffer solution (e.g., 1M, pH 7.0).
- **Enzyme and Cofactor:** Add the selected ketoreductase (KRED) enzyme and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED).
- **Substrate Addition:** Add N-Boc-3-piperidone to the buffered enzyme solution. The reaction can often be run at high concentrations (e.g., >50 g/L).
- **Reaction Conditions:** Maintain the temperature at an optimal level for the enzyme (e.g., 30-40 °C) with gentle stirring. Monitor the reaction progress by HPLC or GC for the disappearance of the starting material and formation of the alcohol product.
- **Workup:** Upon completion, quench the reaction and remove the enzyme via filtration (e.g., through Celite). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-3-hydroxypiperidine. The

product is often of high purity (>99% e.e.) and may not require further purification.

Part B: Conversion to (3S)-1-methyl-3-piperidinemethanol

This step involves the simultaneous reduction of the Boc-carbamate and ester (if present) to an N-methyl group. A common and effective method is using a strong reducing agent.

- **Reactor Setup:** Under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-N-Boc-3-hydroxypiperidine in a dry, aprotic solvent like tetrahydrofuran (THF) to a cooled (0 °C) suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄).
- **Reaction Conditions:** After the initial addition, allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction. Monitor the reaction by TLC or LC-MS.
- **Workup (Fieser method):** Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
- **Purification:** Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the final product, (3S)-1-methyl-3-piperidinemethanol. Further purification can be achieved via distillation or column chromatography if necessary.

Section 3: Applications in Drug Discovery and Development

The utility of (3S)-1-methyl-3-piperidinemethanol stems from its identity as a chiral building block. The piperidine ring provides a robust, non-aromatic scaffold, while the stereodefined hydroxymethyl group and the N-methyl group offer vectors for further chemical elaboration, enabling precise orientation of pharmacophoric features in three-dimensional space.

Role as a Key Intermediate

This compound and its unmethylated precursor, 3-piperidinemethanol, are valuable reactants for synthesizing a wide range of biologically active molecules.^[5] The primary alcohol can be readily converted to other functional groups (e.g., ethers, esters, halides, amines), and the tertiary amine provides a basic handle that is often crucial for solubility and receptor interaction (e.g., forming a salt bridge).

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[label="provides\nscaffold for"]; Core -> Other [label="is used in\nsynthesis of"]; }  
caption="Therapeutic areas derived from the piperidinemethanol core"
```

Examples of Therapeutic Relevance

- Pain and Inflammation: The racemic precursor, 3-piperidinemethanol, is a documented reactant for the synthesis of Cannabinoid Receptor 2 (CB2) agonists, which are investigated for the treatment of chronic pain and inflammatory conditions.
- Oncology: This structural motif is used to create inhibitors of protein lysine methyltransferases like G9a, a target in oncology research.
- Cardiovascular Disease: The scaffold is employed in the development of P2Y12 antagonists, which are crucial antiplatelet agents used to prevent thrombosis.
- Antidepressants: While not a direct precursor, the closely related molecule (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol is a known intermediate and potential impurity in the synthesis of Paroxetine, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI).^{[6][7]} This highlights the established importance of the (3S)-hydroxymethyl-1-methylpiperidine core in CNS drug development.

Section 4: Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of (3S)-1-methyl-3-piperidinemethanol is paramount. A multi-step analytical workflow is required for proper quality control (QC).

```
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```

Protocol for Identity Confirmation (GC-MS)

- Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) confirms identity by matching the retention time and the mass fragmentation pattern against a reference standard. The NIST database provides a reference mass spectrum for the racemic compound, which is expected to be identical for the (3S)-isomer.[\[1\]](#)
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
 - GC Conditions:
 - Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.

- Data Analysis: The resulting mass spectrum should show a molecular ion peak (M^+) at m/z 129 and characteristic fragment ions. The fragmentation pattern should be compared to a reference spectrum for confirmation.[1]

Protocol for Enantiomeric Purity (Chiral HPLC)

- Rationale: The most critical QC parameter for a chiral molecule is its enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. The method for the N-Boc precursor provides a strong template.[3]
- Methodology:
 - Sample Preparation: The compound may need to be derivatized to improve its interaction with the chiral stationary phase. A common derivatization is acylation of the hydroxyl group with a chromophore-containing agent (e.g., benzoyl chloride).
 - HPLC Conditions:
 - Column: A polysaccharide-based chiral stationary phase (e.g., Chiraldapak IC or AD-H).
 - Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v), potentially with a small amount of an amine modifier like diethylamine to improve peak shape.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at a suitable wavelength for the derivative (e.g., 230 nm or 254 nm).
 - Data Analysis: The (3S)-enantiomer and the undesired (3R)-enantiomer will elute at different retention times. The enantiomeric excess is calculated from the peak areas (A) of the two isomers: e.e. (%) = $[(A_{S} - A_{R}) / (A_{S} + A_{R})] * 100$

Conclusion

(3S)-1-methyl-3-piperidinemethanol stands as a testament to the power of stereochemistry in modern drug design. Its value lies not in its own biological activity, but in its role as a precisely crafted molecular foundation. By providing a rigid, stereodefined scaffold, it enables medicinal

chemists to build complex molecules that can interact with biological targets with high specificity and potency, ultimately leading to safer and more effective medicines. The availability of robust, stereoselective synthetic routes, particularly those leveraging biocatalysis, ensures that this building block can be produced with the high fidelity required for pharmaceutical applications. As drug discovery continues to explore more complex and three-dimensional chemical space, the importance of chiral intermediates like (3S)-1-methyl-3-piperidinemethanol will only continue to grow.

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